5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine
Overview
Description
5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-f]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Related compounds such as imidazo[1,5-a]pyridines and benzo[4,5]imidazo[1,2-a]pyrimidines have been reported to targetCyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain, making it a significant target for anti-inflammatory drugs .
Biochemical Pathways
Related compounds have been found to interfere with thebiosynthesis of prostaglandins , which are key mediators in the inflammatory process. By inhibiting the COX-2 enzyme, these compounds can potentially reduce inflammation and pain.
Pharmacokinetics
The compound’s molecular weight, as provided by broadpharm , suggests that it may have suitable properties for oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Related compounds have shown to exhibitanti-inflammatory effects . They inhibit the COX-2 enzyme, leading to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain .
Preparation Methods
The synthesis of 5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine typically involves the annulation of amidines with saturated ketones under copper catalysis. One effective method reported involves the use of 4-Hydroxy-TEMPO-mediated [3 + 3] annulation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the methylthio group. Common reagents and conditions used in these reactions include copper catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds to 5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine include other imidazo[1,2-f]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities. For example:
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Another compound studied for its phosphodiesterase inhibitory activity.
Various pyrimidine derivatives: Known for their anti-inflammatory and antimicrobial properties.
This compound is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
5-methylsulfanylimidazo[1,2-c]pyrimidin-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-12-7-10-5(8)4-6-9-2-3-11(6)7/h2-4H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPZHRVLPWSBAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=NC=CN21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.